

removal of unreacted benzil from reaction mixture

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Compound of Interest

Compound Name: 1,3-Diphenylacetone

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Technical Support Center: Purification of Benzil

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted benzil from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted benzil?

A1: The most common and effective methods for removing unreacted benzil are recrystallization, column chromatography, and solvent extraction/washing. The choice of method depends on the scale of the reaction, the nature of the desired product and impurities, and the required final purity.

Q2: How do I choose the best solvent for recrystallizing benzil?

A2: An ideal recrystallization solvent should dissolve benzil well at high temperatures but poorly at low temperatures. Ethanol, particularly 95% ethanol, is a commonly used and effective solvent for recrystallizing benzil.^{[1][2][3]} You can also use other solvents like carbon tetrachloride or methanol.^{[4][5]} The choice will depend on the solubility of your desired product in these solvents.

Q3: My product and unreacted benzil have very similar polarities. How can I separate them?

A3: When the polarities are very similar, column chromatography is often the most effective technique.^{[6][7][8]} Careful selection of the stationary phase (e.g., silica gel) and a mobile phase with optimized polarity can achieve separation.^[6] Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent system.^[6]

Q4: Can I use an acid-base extraction to remove benzil?

A4: No, benzil is a neutral compound and will not react with dilute acids or bases.^[9] Therefore, acid-base extraction is not a suitable method for its removal.

Q5: How can I quickly check if my purified product still contains benzil?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to check for the presence of benzil. Spot your purified product, the crude mixture, and a benzil standard on a TLC plate and elute with an appropriate solvent system. Benzil is a yellow solid, so its presence might also be indicated by a yellow color in your product.^[1] Additionally, a specific test for the presence of unoxidized benzoin (a common precursor) involves dissolving a small sample in ethanol and adding a drop of 10% sodium hydroxide; a purplish color indicates the presence of benzoin.^[10] While this test is for benzoin, its absence can be a good indicator of the overall purity of a benzil synthesis reaction.

Troubleshooting Guides

Troubleshooting Recrystallization of Benzil

Problem	Possible Cause	Solution
Benzil does not dissolve in the hot solvent.	Insufficient solvent.	Add small portions of hot solvent until the benzil dissolves completely. [11]
The solvent is not hot enough.	Ensure the solvent is at or near its boiling point.	
No crystals form upon cooling.	Too much solvent was used.	Evaporate some of the solvent to concentrate the solution and then allow it to cool again. [11]
The solution cooled too quickly.	Allow the solution to cool slowly to room temperature before placing it in an ice bath. [11]	
The solution is supersaturated.	Scratch the inside of the flask with a glass rod or add a seed crystal of pure benzil to induce crystallization. [12]	
The recrystallized product is still yellow.	The yellow color is characteristic of benzil.	This is expected as benzil is a yellow crystalline solid. [1]
Impurities are co-crystallizing.	Consider a second recrystallization or purification by column chromatography.	
Low recovery of benzil after recrystallization.	Too much solvent was used.	Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were filtered while the solution was still warm.	Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal yield.	
The crystals are soluble in the cold washing solvent.	Wash the collected crystals with a minimal amount of ice-cold solvent. [2]	

Troubleshooting Column Chromatography for Benzil Removal

Problem	Possible Cause	Solution
Poor separation of benzil from the desired product.	Inappropriate solvent system (mobile phase).	Optimize the mobile phase polarity using TLC. A good separation on TLC will have a significant difference in R _f values between benzil and your product. ^[6]
The column was packed improperly.	Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling.	
The column was overloaded with the sample.	Use an appropriate amount of crude mixture for the size of the column.	
Benzil is eluting with the desired product.	The mobile phase is too polar.	Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Benzil is not eluting from the column.	The mobile phase is not polar enough.	Gradually increase the polarity of the mobile phase to elute the benzil.
Streaking or tailing of spots on TLC analysis of fractions.	The sample is not sufficiently soluble in the mobile phase.	Ensure the sample is fully dissolved before loading onto the column.
The column is overloaded.	Use less sample.	

Data Presentation

Solubility of Benzil in Various Organic Solvents at 25°C

Solvent	Solubility (Mole Fraction, x)	Solubility (g/100 mL)
Acetone	0.291	68.3
Ethyl Acetate	0.218	49.3
Chloroform	0.433	114.2
Ethanol	0.045	9.9
Methanol	0.019	4.0
Carbon Tetrachloride	0.155	39.5
Toluene	0.231	51.0
Benzene	0.264	59.5
Diethyl Ether	0.112	23.9
n-Hexane	0.005	1.0
Water	Sparingly soluble[1]	~0.2 g/100mL at 20°C[1]

Note: Solubility data is compiled from various sources and should be used as a guideline.[13]
[14] Experimental conditions can affect solubility.

Experimental Protocols

Protocol 1: Recrystallization of Benzil from Ethanol

This protocol describes the purification of crude benzil by recrystallization from 95% ethanol. This method is suitable when the impurities have significantly different solubility in ethanol compared to benzil.

Materials:

- Crude benzil
- 95% Ethanol
- Erlenmeyer flasks

- Hot plate
- Buchner funnel and filter flask
- Filter paper
- Ice bath

Procedure:

- Place the crude benzil (e.g., 2.0 g) into a 250-mL Erlenmeyer flask.[\[1\]](#)
- Add a small amount of 95% ethanol (e.g., 10 mL) to the flask.[\[1\]](#)
- Gently heat the mixture on a hot plate in a fume hood.[\[1\]](#) Swirl the flask occasionally.
- Continue to add small portions of hot ethanol until the benzil is completely dissolved.[\[2\]](#)[\[11\]](#)
Avoid adding a large excess of solvent.
- Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.
- After the solution has reached room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[\[2\]](#)
- Set up a Buchner funnel for vacuum filtration.
- Collect the yellow crystals of benzil by vacuum filtration.
- Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[\[2\]](#)
- Allow the crystals to dry completely on the filter paper or in a desiccator.
- Determine the melting point of the purified benzil (literature m.p. 94-96 °C) to assess its purity.[\[1\]](#)[\[15\]](#)

Protocol 2: Purification of Benzil by Column Chromatography

This protocol outlines the separation of benzil from a reaction mixture using silica gel column chromatography. This method is ideal for separating compounds with different polarities.

Materials:

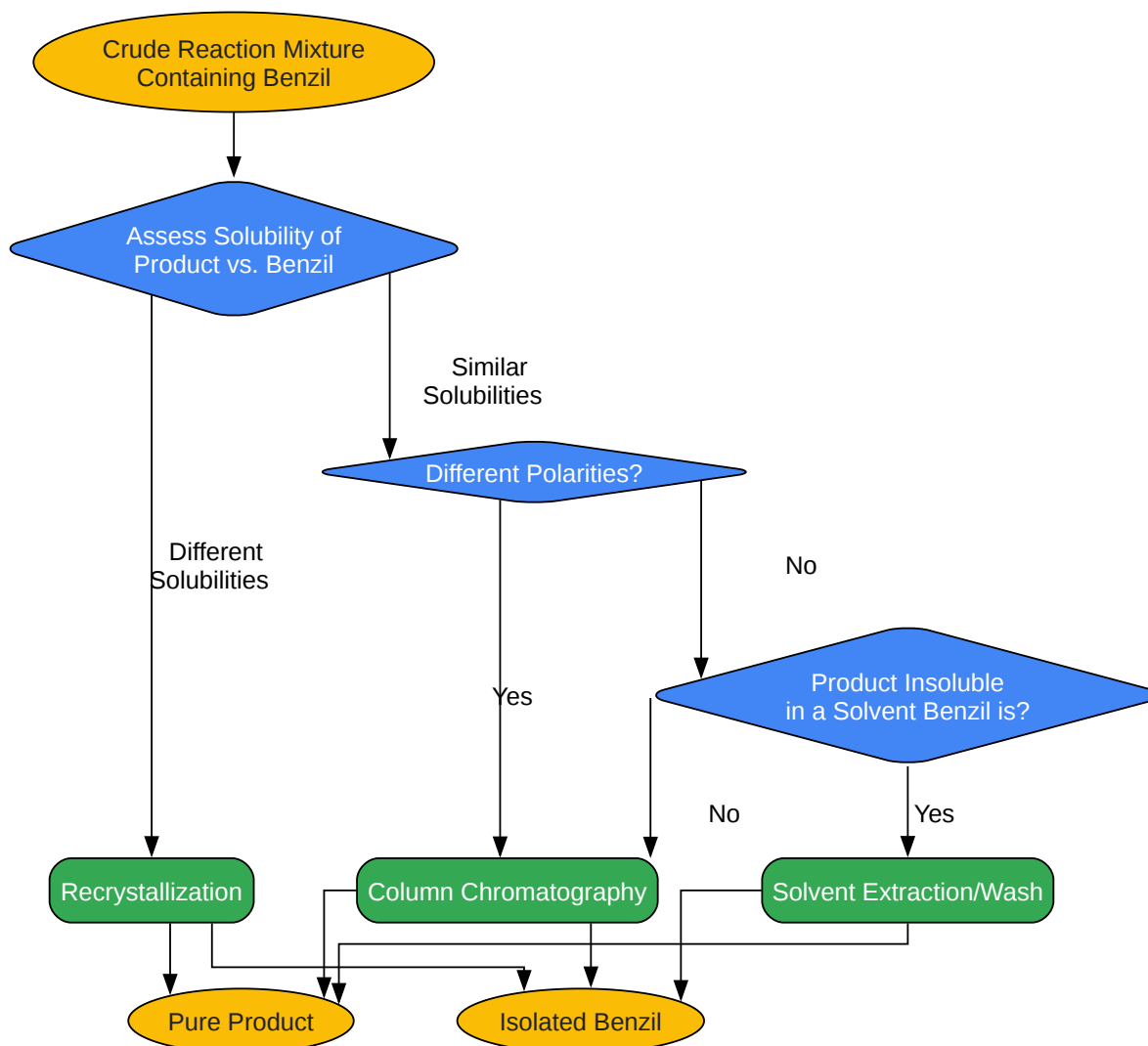
- Crude mixture containing benzil
- Silica gel (230-400 mesh)
- Solvent system (e.g., a mixture of n-hexane and ethyl acetate)
- Chromatography column
- Sand
- Cotton or glass wool
- Collection tubes or flasks
- TLC plates and chamber
- UV lamp

Procedure:

- **TLC Analysis:** First, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and test different ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the benzil spot and other components, with the benzil having an R_f value of approximately 0.3-0.4.^[6]
- **Column Packing:**
 - Securely clamp the chromatography column in a vertical position.

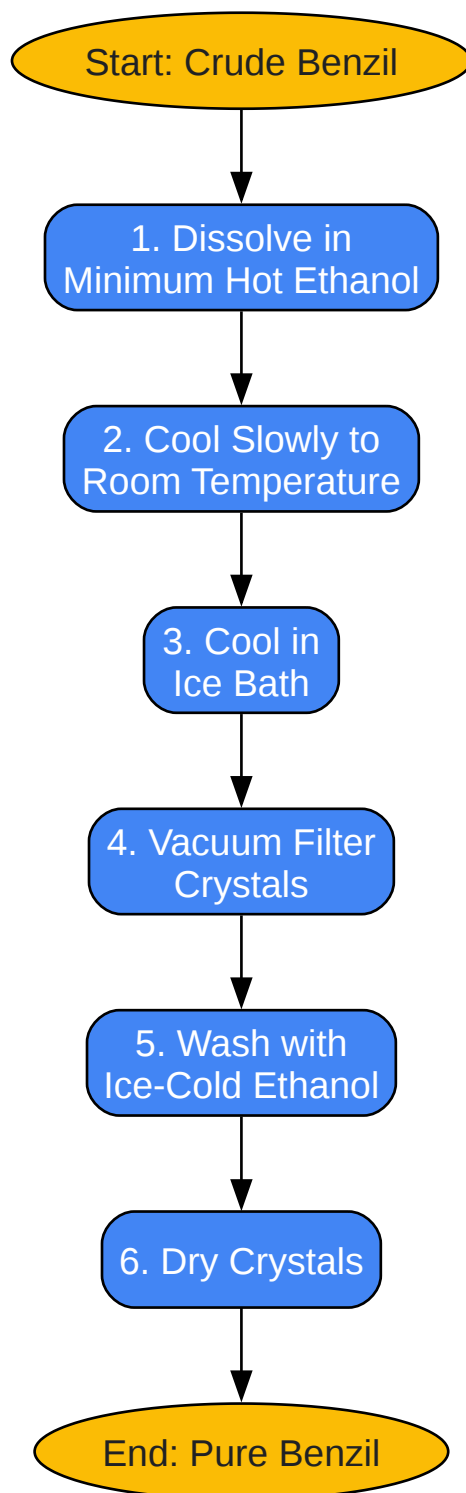
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
- Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel.
- Sample Loading:
 - Dissolve the crude mixture in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane).
 - Carefully add the sample solution to the top of the silica gel using a pipette.
 - Allow the sample to adsorb onto the silica gel.
- Elution and Fraction Collection:
 - Carefully add the mobile phase to the top of the column.
 - Begin collecting the eluent in fractions (e.g., 10 mL per fraction).
 - Continuously add more mobile phase to the top of the column to prevent it from running dry.
- Monitoring the Separation:
 - Analyze the collected fractions by TLC to determine which fractions contain the purified benzil.
 - Combine the pure fractions containing only benzil.
- Solvent Removal:
 - Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified, yellow crystalline benzil.

Visualizations



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Caption: Decision workflow for selecting a purification method for benzil removal.



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Caption: Step-by-step workflow for the recrystallization of benzil.

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